molecular formula C16H13ClN2O2 B1618366 3-Oxo-4,5-dihydro temazepam CAS No. 3294-96-0

3-Oxo-4,5-dihydro temazepam

Cat. No.: B1618366
CAS No.: 3294-96-0
M. Wt: 300.74 g/mol
InChI Key: DWYGNQZEEWSLJG-UHFFFAOYSA-N
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Description

3-Oxo-4,5-dihydro temazepam is a derivative of temazepam, a well-known benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is characterized by its molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol

Preparation Methods

The synthesis of 3-Oxo-4,5-dihydro temazepam can be achieved through various synthetic routes. One common method involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction proceeds via a four-component reaction mechanism, incorporating two moles of acetone . Another method involves the continuous flow synthesis of benzodiazepines from aminobenzophenones, which allows for efficient production of the compound .

Chemical Reactions Analysis

3-Oxo-4,5-dihydro temazepam undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Oxo-4,5-dihydro temazepam has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research focuses on its pharmacological properties, including its potential use as a sedative or anxiolytic agent.

    Industry: It is utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The mechanism of action of 3-Oxo-4,5-dihydro temazepam is similar to that of other benzodiazepines. It acts as a modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative, hypnotic, and anxiolytic effects . The compound binds to the GABA receptor, increasing the frequency of chloride channel opening and hyperpolarizing the neuronal membrane, which inhibits neuronal firing .

Comparison with Similar Compounds

3-Oxo-4,5-dihydro temazepam can be compared to other benzodiazepines such as diazepam, oxazepam, and clonazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substitution pattern and the presence of an oxo group at the 3-position . This structural difference can influence its pharmacokinetic properties and receptor binding affinity.

Similar Compounds

Properties

IUPAC Name

7-chloro-1-methyl-5-phenyl-4,5-dihydro-1,4-benzodiazepine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,14H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGNQZEEWSLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(NC(=O)C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3294-96-0
Record name 3-Oxo-4,5-dihydro temazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-OXO-4,5-DIHYDRO TEMAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M6LF65V57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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